Isopropyl-(4-methylsulfanyl-benzyl)-amine
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Overview
Description
Isopropyl-(4-methylsulfanyl-benzyl)-amine: is an organic compound characterized by the presence of an isopropyl group, a benzyl group substituted with a methylsulfanyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(4-methylsulfanyl-benzyl)-amine typically involves the reaction of 4-methylsulfanyl-benzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl-(4-methylsulfanyl-benzyl)-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Secondary amines: from reduction reactions.
Substituted benzyl derivatives: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry: Isopropyl-(4-methylsulfanyl-benzyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structural features may contribute to its activity as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Isopropyl-(4-methylsulfanyl-benzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group may enhance its binding affinity and specificity towards certain biological targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- Isopropyl-(4-methylsulfanyl-phenyl)-amine
- Isopropyl-(4-methylsulfanyl-benzyl)-ethanol
- Isopropyl-(4-methylsulfanyl-benzyl)-methanol
Uniqueness: Isopropyl-(4-methylsulfanyl-benzyl)-amine stands out due to the combination of the isopropyl group, benzyl group with a methylsulfanyl substituent, and the amine functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMCZGMGGZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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